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Compound of Interest

Compound Name: Z 124-73

CAS No.: 61930-46-9

Cat. No.: B1683537

Get Quote

Executive Summary
This technical guide outlines the dosing protocols for Z 124-73 (3-(Bis(2-

hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone), a hetarylhydrazone

derivative exhibiting specific antiviral activity. While historically utilized in the study of

picornaviruses (e.g., Mengo virus), Z 124-73 serves as a critical probe for investigating

nucleoside transport inhibition—specifically the blockade of uridine uptake—in FL cells (Human

Amnion, ATCC CCL-62).

Crucial Distinction: In the context of Z 124-73 literature, "FL cells" refers to the FL (Human

Amnion) line, not Follicular Lymphoma. Researchers must verify cell line provenance (e.g.,

HeLa contamination markers) prior to study, as FL (Amnion) is a standard host for viral plaque

assays in this pharmacological class.

Mechanistic Grounding & Rationale
To design a valid dosing strategy, one must understand that Z 124-73 does not act as a direct

virucidal agent. Instead, it modulates the host cell's metabolic environment.
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Primary Mechanism: Competitive inhibition of equilibrative nucleoside transporters (ENTs).

Downstream Effect: Depletion of the intracellular uridine pool required for rapid viral RNA

synthesis.

Selectivity: The compound preferentially affects viral replication kinetics due to the virus's

high demand for nucleotide substrates, while host cell DNA synthesis remains largely

unaffected at therapeutic indices.
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Figure 1: Mechanistic pathway of Z 124-73. The compound blocks nucleoside transporters,

starving the viral replication machinery of uridine precursors.
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Experimental Protocols
Compound Preparation & Solubility
Z 124-73 is a lipophilic molecule. Improper solubilization will lead to microprecipitation and

inconsistent IC50 data.

Parameter Specification Notes

Molecular Weight 488.6 g/mol Formula: C₂₇H₂₈N₄O₂S

Stock Solvent DMSO (Dimethyl Sulfoxide)

Avoid Ethanol if possible to

prevent evaporation in long-

term assays.

Stock Concentration 10 mM

Store at -20°C in aliquots.

Avoid freeze-thaw cycles >3

times.

Working Buffer MEM + 2% FBS

Serum proteins can bind

lipophilic drugs; maintain

constant serum % across

doses.

Protocol A: Antiviral Efficacy (Plaque Reduction Assay)
Objective: Determine the IC50 of Z 124-73 against cytopathic viruses in FL cells.

Seeding: Plate FL cells at

cells/well in 6-well plates. Incubate 24h at 37°C to reach 90% confluency.

Infection: Aspirate media. Inoculate with virus (e.g., Mengo virus) at MOI 0.01. Adsorb for 1

hour at 37°C.

Dosing (Time-of-Addition):

Critical Step: Z 124-73 must be present during and after adsorption for maximum efficacy,

or added immediately post-adsorption (0 h p.i.).
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Prepare 2X serial dilutions in overlay medium (Agarose/MEM).

Dose Range: 0, 10, 30, 60, 100, 300 µM.

Incubation: Overlay cells and incubate for 48 hours.

Quantification: Fix with 10% Formalin, stain with Crystal Violet. Count plaques.

Validation Criteria:

Effective Concentration: Expect ~50% plaque reduction at 30 µM.

Cytotoxicity Control: Run a parallel uninfected plate with 100 µM Z 124-73. If cell monolayer

detaches or shows vacuolization, the dose is toxic.

Protocol B: Uridine Transport Inhibition Assay
Objective: Verify the mechanism of action by measuring [³H]-Uridine incorporation.

Pulse Labeling: Treat FL cells with Z 124-73 (100 µM) for 1 hour.

Substrate Addition: Add [³H]-Uridine (1 µCi/mL) to the media.

Kinetics: Harvest cells at 15, 30, and 60 minutes.

Extraction:

Wash with ice-cold PBS (stops transport).

Lyse with 5% TCA (Trichloroacetic acid).

Collect precipitate (RNA fraction) and supernatant (Free nucleotide pool).

Readout: Liquid Scintillation Counting.

Expected Result: A >50% reduction in TCA-precipitable counts compared to DMSO control,

indicating blockade of uridine transport and subsequent RNA synthesis.

Dosing Workflow & Timeline
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The timing of Z 124-73 administration is rate-limiting for its activity.
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Figure 2: Temporal workflow for Z 124-73 efficacy testing.

Data Summary & Reference Values
Use these historical benchmarks to validate your internal assay performance.

Assay Type Metric
Z 124-73 Reference
Value

Source

Plaque Reduction IC50 (Mengo Virus) ~20 - 30 µM Tonew et al. (1981)

Plaque Reduction IC50 (Vaccinia Virus) ~100 µM Tonew et al. (1981)

RNA Synthesis % Inhibition (100 µM) >50% reduction in 6h Tonew et al. (1981)

Cytotoxicity CC50 (FL Cells) > 500 µM Estimated
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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